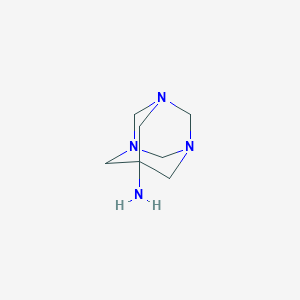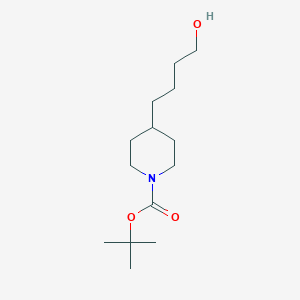
7-Amino-1,3,5-triazaadamantane
Übersicht
Beschreibung
7-Amino-1,3,5-triazaadamantane is a nitrogen-containing analog of adamantane . It is part of the azaadamantanes family, which are compounds that contain one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties .
Synthesis Analysis
The synthesis of this compound can be achieved by the reduction of 7-nitro-1,3,5-triazaadamantane with hydrazine hydrate in the presence of Raney nickel .Molecular Structure Analysis
The molecular formula of this compound is C7H14N4 . Its average mass is 154.213 Da and its monoisotopic mass is 154.121841 Da .Chemical Reactions Analysis
Azaadamantanes, including this compound, have been the subject of numerous studies due to their reactivity and biological activity . For example, nitration and nitrosation reactions of 7-nitro-1,3,5-triazaadamantane and some derivatives have been described .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a higher solubility in water compared to adamantanes due to the partial substitution of the nitrogen atoms for carbon . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 287.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 7-Amino-1,3,5-triazaadamantane, derived from the reduction of 7-nitro-1,3,5-triazaadamantane, serves as a precursor for various substituted derivatives, such as 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes, which are synthesized through substitutive deamination processes (Kuznetsov, Kosmakov, & Unkovskii, 1985).
Chemical Synthesis Methodologies
- Innovative synthesis methods for 7-amino-substituted compounds, like 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, have been developed, showcasing the compound's utility in the creation of complex molecular structures (Dolzhenko et al., 2008).
Bioisosteric Drug Design
- In the field of bioisosteric drug design, this compound derivatives have been used to create competitive histamine H2-receptor antagonists, demonstrating its potential in medicinal chemistry (Lipinski, 1983).
Crystal Structure Analysis
- Studies have examined the crystal structure of this compound derivatives, contributing to an understanding of molecular interactions and stability in the solid state (Dolzhenko et al., 2008).
Microwave-Assisted Synthesis
- A catalyst-free, microwave-assisted method for synthesizing 2-amino-substituted 7-amino-1,2,4-triazolo[1,5-a][1,3,5]triazines has been developed, highlighting the compound's role in efficient and environmentally friendly chemical syntheses (Kalinina, Kalinin, & Dolzhenko, 2013).
Receptor Binding Studies
- This compound derivatives have been investigated for their binding affinity to various receptors like benzodiazepine and adenosine receptors, showing its relevance in pharmacological research (Biagi et al., 1998).
Radiopharmaceutical Applications
- Tritium-labeled forms of this compound derivatives have been synthesized for use as radioligands in receptor characterization, providing tools for detailed biochemical studies (Baraldi et al., 1996).
Complex Formation with Metals
- Iron(II) complexes involving 7-methyl-1,3,5-triazaadamantane have been prepared, contributing to the exploration of metal-organic frameworks and coordination chemistry (Diener et al., 2012).
Peptidomimetic Research
- The compound's derivatives have been utilized in the synthesis of peptidomimetics, aiding in the development of novel therapeutic agents and the understanding of peptide structure and function (Ferrini et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 1,3,5-triazatricyclo[331Azaadamantanes, a class of compounds to which this molecule belongs, have been shown to interact with various biological targets .
Mode of Action
It’s known that the nitrogen atoms in azaadamantanes can significantly alter both chemical and physical properties, leading to higher solubility in water compared to adamantanes . This increased solubility can affect the compound’s interaction with its biological targets.
Biochemical Pathways
Azaadamantanes have been associated with various biological activities , suggesting that they may influence multiple biochemical pathways.
Pharmacokinetics
The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .
Result of Action
Among the triazaadamantane derivatives, pronounced antiviral activity was shown for 7-nitro-1,3,5-triazaadamantane .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMJWQSOWLXJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)







